Triacsin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triacsin B is a natural product found in Streptomyces and Kitasatospora aureofaciens with data available.

Scientific Research Applications

Biosynthesis and Structural Uniqueness

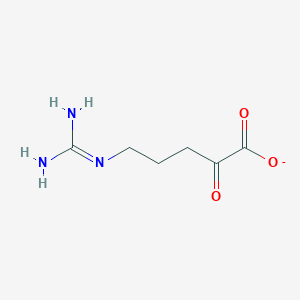

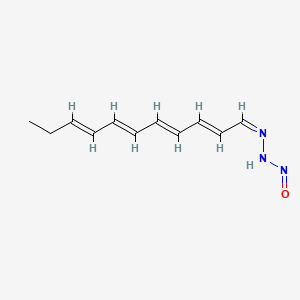

Triacsin B, along with other triacsins, is distinguished by its N-hydroxytriazene moiety, a unique feature not found in other secondary metabolites. The biosynthesis of triacsins was explored in a study that identified the biosynthetic gene cluster in Streptomyces aureofaciens ATCC 31442. This study also discovered a new triacsin producer, Streptomyces tsukubaensis NRRL 18488, and used targeted gene disruption and stable isotope feeding to advance the understanding of N-hydroxytriazene biosynthesis (Twigg et al., 2019).

Biocatalytic Application and Enzymatic Study

This compound's relevance extends to biocatalytic applications. A study detailed the enzymes necessary for constructing and installing the N-hydroxytriazene pharmacophore of triacsins. This research revealed two ATP-dependent enzymes responsible for consecutive N-N bond formation reactions, thus paving the way for future mechanistic investigations and biocatalytic applications involving enzymes for N-N bond formation (Del Rio Flores et al., 2021).

Potential Therapeutic Applications

This compound and related compounds have been studied for potential therapeutic applications in various medical conditions:

- Anti-atherosclerotic Activity : Triacsin C, a closely related compound, was found to possess anti-atherogenic activity by inhibiting acyl-CoA synthetase activity, as demonstrated in Low-density lipoprotein receptor-knockout mice (Matsuda et al., 2008).

- Inhibition of Lipid Metabolism : Another study on Triacsin C revealed its role in inhibiting lipid metabolism, indicating potential applications in conditions like non-alcoholic fatty liver disease (NAFLD) (Dechandt et al., 2017).

- Potential in Cancer Treatment : Triacsin C's inhibition of acyl-CoA synthetase, a key enzyme in lipid metabolism, has been explored for its potential to enhance the efficacy of cancer treatments like etoposide (Mashima et al., 2009).

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

N-[(Z)-[(2E,4E,6E,8E)-undeca-2,4,6,8-tetraenylidene]amino]nitrous amide |

InChI |

InChI=1S/C11H15N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-11H,2H2,1H3,(H,13,15)/b4-3+,6-5+,8-7+,10-9+,12-11- |

InChI Key |

UNHSVZVRFBRLAW-LRSVIVFASA-N |

Isomeric SMILES |

CC/C=C/C=C/C=C/C=C/C=N\NN=O |

Canonical SMILES |

CCC=CC=CC=CC=CC=NNN=O |

Synonyms |

triacsin B |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S,4S,6R)-4-bromo-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-yl] acetate](/img/structure/B1236260.png)

![1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanone (4-nitrophenyl)hydrazone](/img/structure/B1236261.png)

![(2S,13R,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione](/img/structure/B1236264.png)

![2H-10,1a-(Epoxymethano)oxireno[4,5]cyclodeca[1,2-b]furan-12-one, 3,6,10,10a-tetrahydro-5,9-dimethyl-, [1aS-(1aR*,4E,10R*,10aR*)]-](/img/structure/B1236266.png)